Ethyl 2-(4-carbamoylphenoxy)acetate
Description
Ethyl 2-(4-carbamoylphenoxy)acetate is an aromatic ester characterized by a phenoxy group substituted with a carbamoyl moiety (-CONH₂) at the para position, linked to an ethyl acetate backbone.
Synthesis: The compound can be synthesized via nucleophilic substitution. For instance, a related amidine derivative, ethyl 2-(4-carbamimidoylphenoxy)acetate, was prepared by refluxing 4-hydroxybenzenecarboximidamide with ethyl chloroacetate in ethanol using anhydrous K₂CO₃ as a base .
Key Properties: The carbamoyl group introduces hydrogen-bonding capabilities, enhancing solubility in polar solvents and influencing interactions in biological systems. Structural analogs, such as ethyl 2-(4-aminophenoxy)acetate, exhibit melting points in the range of 56–58°C , suggesting that the carbamoyl variant may have distinct thermal stability due to stronger intermolecular interactions.
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
ethyl 2-(4-carbamoylphenoxy)acetate |
InChI |
InChI=1S/C11H13NO4/c1-2-15-10(13)7-16-9-5-3-8(4-6-9)11(12)14/h3-6H,2,7H2,1H3,(H2,12,14) |
InChI Key |
KBQULMHWLSTWLY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Electronic and Physical Properties
The phenoxy group’s substituent significantly impacts electronic distribution, solubility, and reactivity. Below is a comparative analysis of key analogs:
Key Observations :
- Carbamoyl vs. Amino: The carbamoyl group (-CONH₂) offers greater hydrogen-bonding capacity than -NH₂, likely enhancing solubility in polar solvents like water or DMSO. This could make it more suitable for pharmaceutical applications where bioavailability is critical .
- Halogenated Derivatives: Chloro and fluoro substituents increase electronegativity, improving oxidative stability but reducing nucleophilic reactivity. For example, ethyl 2-(4-chlorophenoxy)acetoacetate’s keto group enables tautomerism, which is absent in the carbamoyl analog .
Yield and Efficiency :
- The amino derivative (Ethyl 2-(4-aminophenoxy)acetate) was obtained in 62% yield after reduction , whereas amidine derivatives required longer reaction times (18 hours) . Halogenated variants may require catalysts (e.g., KI) to enhance reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
